(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone
CAS No.:
Cat. No.: VC16337260
Molecular Formula: C17H16ClN5O2
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN5O2 |
|---|---|
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(tetrazolo[1,5-a]pyridin-6-yl)methanone |
| Standard InChI | InChI=1S/C17H16ClN5O2/c18-14-4-2-13(3-5-14)17(25)7-9-22(10-8-17)16(24)12-1-6-15-19-20-21-23(15)11-12/h1-6,11,25H,7-10H2 |
| Standard InChI Key | PAIZQCRQWSFUEI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CN4C(=NN=N4)C=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound is systematically named (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone, reflecting its two primary structural components:
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A 4-(4-chlorophenyl)-4-hydroxypiperidine group, featuring a piperidine ring substituted at the 4-position with both a hydroxyl group and a 4-chlorophenyl moiety.
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A tetrazolo[1,5-a]pyridin-6-yl group, comprising a fused tetrazole and pyridine ring system.
Its molecular formula is C₁₇H₁₆ClN₅O₂, with a molecular weight of 357.8 g/mol . The SMILES notation (O=C(c1ccc2nnnn2c1)N1CCC(O)(c2ccc(Cl)cc2)CC1) provides a precise two-dimensional representation of its connectivity .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1401565-60-3 | |
| Molecular Formula | C₁₇H₁₆ClN₅O₂ | |
| Molecular Weight | 357.8 g/mol | |
| SMILES | O=C(c1ccc2nnnn2c1)N1CCC(O)(c2ccc(Cl)cc2)CC1 |
Structural Analysis
The piperidine ring adopts a chair conformation, with the 4-hydroxyl and 4-chlorophenyl groups occupying axial positions, introducing steric strain that may influence reactivity . The tetrazolo[1,5-a]pyridine moiety, a bicyclic system with a five-membered tetrazole fused to a six-membered pyridine, contributes aromaticity and dipole interactions critical for binding in biological systems .
Synthesis and Reaction Pathways
Multicomponent Reactions (MCRs)
The Ugi-azide reaction, which combines amines, carbonyl compounds, isocyanides, and azides, could assemble the piperidine and tetrazole units in a single pot . For example:
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Piperidine Formation: Condensation of 4-chlorobenzaldehyde with ammonia and a diketone precursor.
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Tetrazole Integration: Cycloaddition of an azide with a nitrile under microwave or ultrasound irradiation .
Stepwise Functionalization
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Piperidine Synthesis: Hydroxylation and chlorophenyl substitution via Friedel-Crafts alkylation.
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Methanone Linkage: Coupling the piperidine amine to a pre-formed tetrazolo-pyridine carbonyl chloride using Schlenk techniques.
Reaction Optimization
Key parameters for high yield include:
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Catalyst-Free Conditions: Microwave-assisted reactions reduce side products .
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Physicochemical Properties
Predicted Properties
Although experimental data for melting/boiling points and density are unavailable, computational models estimate:
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LogP: ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).
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Aqueous Solubility: <1 mg/mL due to aromatic and heterocyclic domains.
Stability Profile
The tetrazole ring’s thermal stability (decomposition >200°C) and the hydroxyl group’s susceptibility to oxidation necessitate inert storage conditions .
Applications and Industrial Relevance
Medicinal Chemistry
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Lead Compound: Structural novelty supports its use in high-throughput screening libraries.
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Prodrug Development: Hydroxyl group offers a site for esterification to enhance bioavailability.
Material Science
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Coordination Polymers: The tetrazole’s nitrogen atoms can bind metal ions, enabling applications in catalysis or sensors .
Future Research Directions
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